Structural Scaffold Classification: Klaineanone-Type C₂₀ Quassinoids as a Distinct Subclass Separate from Eurycomanone-Type and C₁₉ Quassinoids
In the systematic phytochemical investigation of Eurycoma longifolia stems by Miyake et al. (2009), ten new and fourteen known quassinoids were isolated and structurally categorized. The new isolates were explicitly assigned to four distinct scaffold classes: two eurycomanone-type C₂₀ quassinoids (1, 2), one klaineanone-type C₂₀ quassinoid (3), one C₁₉ quassinoid (4) with a 1,2-seco-1-nor-6(5→10)-abeo-picrasan-2,5-olide skeleton, and six eurycomalactone-type C₁₉ quassinoids (5–10) [1]. This classification demonstrates that the klaineanone scaffold is recognized as structurally non-interchangeable with eurycomanone-type (differing in ring-A/C oxidation and C-20 oxygenation pattern) and C₁₉ scaffolds (differing in carbon skeleton size and ring connectivity). Klaineanone (C₂₀H₂₈O₆) lacks the C-20 oxygenation that enables pentacyclic ring formation in eurycomanone-type quassinoids, and its 10-hydroxy-2-oxo-Δ³,⁴ olefin unit in ring A—identified by Grieco et al. (1988) as critical for pharmacological properties—is absent in C₁₉ quassinoids [2].
| Evidence Dimension | Structural scaffold type classification; carbon skeleton size and oxidation pattern |
|---|---|
| Target Compound Data | Klaineanone-type C₂₀ quassinoid: C₂₀H₂₈O₆, tetracyclic, no C-20 oxygenation, 10-hydroxy-2-oxo-Δ³,⁴ olefin unit in ring A |
| Comparator Or Baseline | Eurycomanone-type C₂₀ quassinoids: pentacyclic via C-20 oxygenation; C₁₉ quassinoids (eurycomalactone-type): smaller carbon skeleton, different ring connectivity |
| Quantified Difference | Qualitative structural distinction; recognized as independent scaffold class in peer-reviewed natural products classification (Miyake et al., 2009) |
| Conditions | Structural elucidation by 1D/2D NMR and mass spectrometry; phytochemical investigation of E. longifolia stems |
Why This Matters
Procurement of klaineanone versus eurycomanone or C₁₉ quassinoids cannot be based on class-level assumptions; the scaffold distinction has been formally recognized in the literature and correlates with distinct biological activity profiles.
- [1] Quassinoids from Eurycoma longifolia. Miyake K, Tezuka Y, Awale S, Li F, Kadota S. Journal of Natural Products, 2009, 72(12):2135–2140. doi:10.1021/np900486f. View Source
- [2] Total synthesis of a highly oxygenated quassinoid, (±)-klaineanone. Grieco PA, Parker DT, Nargund RP. Journal of the American Chemical Society, 1988, 110(16):5568–5569. View Source
